molecular formula C18H36N4O2 B6695185 N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide

N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B6695185
M. Wt: 340.5 g/mol
InChI Key: OEGNKLIARPTVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O2/c1-6-22(16(4)5)18(23)20-9-7-19(8-10-20)13-17-14-21(15(2)3)11-12-24-17/h15-17H,6-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGNKLIARPTVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(=O)N1CCN(CC1)CC2CN(CCO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under reflux conditions to form the piperazine ring.

    Introduction of the Carboxamide Group: The piperazine core is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the carboxamide group.

    Substitution with Morpholine Derivative: The final step involves the substitution of the piperazine ring with a morpholine derivative, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-propan-2-yl-4-[(4-methylmorpholin-2-yl)methyl]piperazine-1-carboxamide
  • N-ethyl-N-propan-2-yl-4-[(4-ethylmorpholin-2-yl)methyl]piperazine-1-carboxamide

Uniqueness

N-ethyl-N-propan-2-yl-4-[(4-propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine and morpholine rings, which may confer distinct biological activities and pharmacokinetic properties compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.